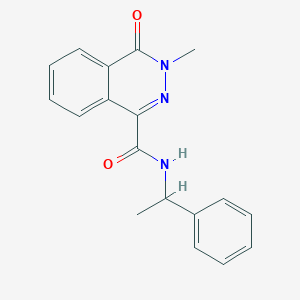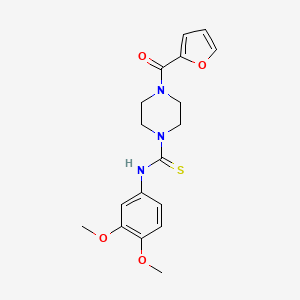
3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide
説明
3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide, also known as MOPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPC is a phthalazine derivative that has shown promising results in the treatment of various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide is not fully understood. However, it has been proposed that 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide exerts its therapeutic effects by modulating various signaling pathways. 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has been found to inhibit the Akt/mTOR pathway, which plays a crucial role in cell growth and survival. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism. Additionally, 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has been found to modulate the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroprotection and neuroplasticity.
実験室実験の利点と制限
3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has also been found to be stable under various conditions, making it suitable for long-term storage. However, 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has not been extensively studied in vivo, which may limit its translational potential.
将来の方向性
For the research on 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide include elucidating its mechanism of action, evaluating its efficacy and safety in animal models, exploring its therapeutic potential for various diseases, developing novel derivatives with improved solubility and bioavailability, and using it as a tool compound for the study of various signaling pathways.
科学的研究の応用
3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and neuroprotective properties. 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide has been found to protect neurons from oxidative stress and prevent neurodegeneration.
特性
IUPAC Name |
3-methyl-4-oxo-N-(1-phenylethyl)phthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12(13-8-4-3-5-9-13)19-17(22)16-14-10-6-7-11-15(14)18(23)21(2)20-16/h3-12H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZASTLRWDIWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-oxo-N-(1-phenylethyl)-3,4-dihydro-1-phthalazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxy-5-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4119961.png)
![N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4119966.png)
![[4-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B4119967.png)

![2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4119986.png)
![N-1-adamantyl-2-[(4-propylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120005.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4120012.png)



![N-(3,4-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4120059.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-benzyl-3-chlorobenzenesulfonamide](/img/structure/B4120065.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4120071.png)
![methyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4120077.png)